Potent, highly selective NK2 neurokinin receptor antagonist.
Men 10376
CAS No.: 135306-85-3
Cat. No.: VC21543029
Molecular Formula: C57H68N12O10
Molecular Weight: 1081.2 g/mol
Purity: >99%
* For research use only. Not for human or veterinary use.

CAS No. | 135306-85-3 |
---|---|
Molecular Formula | C57H68N12O10 |
Molecular Weight | 1081.2 g/mol |
IUPAC Name | (3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72)/t40-,44-,45-,46+,47+,48+,50-/m0/s1 |
Standard InChI Key | QQHOFZNACVKNHK-SXVLBCBNSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N |
SMILES | CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N |
Canonical SMILES | CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N |
Appearance | Off-white lyophilised solid |
Boiling Point | 1555.4ºC at 760 mmHg |
Melting Point | N/A |
Property | Value |
---|---|
Chemical Formula | C57H68N12O10 |
Molecular Weight | 1081.25 g/mol |
CAS Number | 135306-85-3 |
Peptide Sequence | H-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2 |
Abbreviated Sequence | DYWVWWK |
InChIKey | QQHOFZNACVKNHK-SXVLBCBNSA-N |
Storage/Stability | -20°C/1 year |
Data compiled from multiple sources reveals that Men 10376 has been cataloged in various chemical databases, including PubChem (CID 124003), where it is classified under specific molecular categories . The compound's unique InChIKey identifier (QQHOFZNACVKNHK-SXVLBCBNSA-N) serves as a standardized digital representation of its chemical structure, facilitating accurate cross-referencing across chemical databases and research literature .
For research applications, Men 10376 is typically stored at -20°C, where it maintains stability for approximately one year, an important consideration for experimental planning and laboratory management . The peptide nature of this compound necessitates careful handling and storage protocols to prevent degradation and maintain pharmacological activity.
Structural Characteristics
Peptide Composition
Men 10376 features a distinctive peptide structure that directly influences its receptor binding properties and pharmacological activity. The compound is structured as a heptapeptide with the sequence H-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2, which can be abbreviated as DYWVWWK in single-letter amino acid code . This specific arrangement of amino acids creates a unique three-dimensional conformation that enables selective interaction with neurokinin receptors.
The peptide begins with an aspartic acid (Asp) residue at the N-terminus, followed by tyrosine (Tyr), D-tryptophan (D-Trp), valine (Val), and two additional D-tryptophan residues, concluding with a lysine (Lys) amide at the C-terminus . This particular sequence was designed to optimize binding to the NK-2 receptor while minimizing interactions with other tachykinin receptor subtypes.
A notable feature of Men 10376 is the incorporation of three D-tryptophan residues, which are the mirror images (enantiomers) of the naturally occurring L-tryptophan amino acid . The inclusion of these D-amino acids significantly alters the conformational properties of the peptide, creating a structure that fits optimally into the binding pocket of the NK-2 receptor. The strategic positioning of these D-tryptophan residues at positions 3, 5, and 6 in the sequence contributes substantially to the compound's receptor selectivity profile.
Structural Elements and Binding Properties
Several critical structural elements in Men 10376 contribute to its specific pharmacological properties and receptor interactions. The N-terminal aspartic acid provides a negatively charged carboxyl group that can participate in ionic interactions with positively charged residues in the receptor binding site . The adjacent tyrosine residue contains a hydroxyl group capable of forming hydrogen bonds, further stabilizing the ligand-receptor complex.
The three D-tryptophan residues found at positions 3, 5, and 6 in the peptide sequence contribute indole rings that provide sites for hydrophobic interactions with complementary regions in the receptor binding pocket . These D-amino acids also induce specific conformational constraints that likely enhance the selectivity of Men 10376 for the NK-2 receptor over other neurokinin receptor subtypes.
The specific three-dimensional arrangement of these structural elements creates a molecular topology that complements the binding site of the NK-2 receptor, explaining the compound's selectivity and antagonistic properties at this receptor subtype. This structure-activity relationship has made Men 10376 a valuable tool for investigating the physiological roles of NK-2 receptors in various biological systems.
Pharmacological Properties
Mechanism of Action
As a competitive antagonist of NK-2 receptors, Men 10376 functions by binding to the receptor without activating the subsequent signaling cascade that would typically follow agonist binding . The compound occupies the binding site on the NK-2 receptor, preventing the endogenous agonist neurokinin A (NKA) and other tachykinins from interacting with the receptor. This competitive binding results in a rightward shift of the agonist concentration-response curve without affecting the maximum response.
The molecular basis for this antagonism likely involves specific interactions between the structural elements of Men 10376 and complementary regions within the NK-2 receptor binding pocket. The strategic incorporation of D-tryptophan residues in the peptide sequence appears to be particularly important for optimal receptor interaction and antagonistic activity .
By inhibiting the activation of NK-2 receptors, Men 10376 can block various physiological effects mediated by these receptors, including smooth muscle contraction in tissues such as the respiratory tract, gastrointestinal system, and urinary bladder . This mechanism makes Men 10376 valuable for investigating the role of NK-2 receptors in normal physiological processes as well as pathological conditions involving tachykinin system dysregulation.
Pharmacodynamic Properties in Different Tissue Systems
The pharmacodynamic effects of Men 10376 have been studied in multiple tissue systems, revealing both consistent antagonistic properties and tissue-specific variations in potency. In the respiratory tract, Men 10376 demonstrates concentration-dependent inhibition of neurokinin A-induced contractions in tracheal and bronchial tissues, although with varying degrees of effectiveness across different regions .
In the urinary system, Men 10376 has demonstrated the ability to antagonize increases in bladder motility produced by NK-2 receptor agonists in rats at doses of 1 and 3 μmol/kg . This finding suggests potential applications for NK-2 receptor antagonists like Men 10376 in conditions involving hyperactivity of the urinary bladder, such as overactive bladder syndrome.
The pharmacodynamic profile of Men 10376 in different tissue systems provides important insights into both the regional distribution and functional significance of NK-2 receptors throughout the body. These observations also highlight the potential tissue-specific factors that may influence the effectiveness of NK-2 receptor antagonists in different physiological contexts.
Experimental Studies and Findings
In Vitro Pharmacological Evaluation
Multiple in vitro studies have been conducted to characterize the pharmacological properties of Men 10376 across various experimental systems. These investigations have consistently demonstrated the compound's antagonistic activity at NK-2 receptors, though with varying potency depending on the specific tissue preparation and experimental conditions employed .
Comparative pharmacological evaluations have provided valuable insights into the relative potency of Men 10376 compared to other NK-2 receptor antagonists. Using standardized experimental protocols, these studies have established pA2 values for Men 10376 across different tissue preparations, allowing for direct comparison with other compounds targeting the same receptor system . The results consistently position Men 10376 as a moderate-potency NK-2 receptor antagonist with significant selectivity over other neurokinin receptor subtypes.
Detailed analysis of concentration-response relationships has revealed that Men 10376 produces parallel rightward shifts in agonist concentration-response curves without depression of the maximum response, consistent with a competitive mechanism of antagonism . This pharmacological profile further confirms the compound's classification as a competitive NK-2 receptor antagonist.
Regional Differences in Antagonistic Activity
A particularly interesting aspect of Men 10376 pharmacology revealed through experimental studies is the regional variation in its antagonistic potency across different segments of the respiratory tract . Comprehensive research using tissue strips from four distinct regions of the guinea pig respiratory system (upper trachea, middle trachea, lower trachea, and bronchi) has demonstrated significant differences in the compound's effectiveness as an NK-2 receptor antagonist.
At a concentration of 10^-9 M, Men 10376 failed to produce significant blockade of contractile responses to neurokinin A in any region of the respiratory tract compared to control responses . As the concentration increased to 10^-7 M, the compound began to show measurable antagonism, particularly in the bronchial region, though this blockade was significantly less than that produced by non-peptide NK-2 antagonists at the same concentration.
These regional differences in antagonistic potency may reflect variations in receptor density, receptor coupling efficiency, or tissue-specific factors that influence drug-receptor interactions across different segments of the respiratory tract. Such findings highlight the complexity of neurokinin receptor pharmacology and the importance of considering regional variations when evaluating the potential applications of NK-2 receptor antagonists.
In Vivo Studies and Physiological Effects
The pharmacological properties of Men 10376 have also been investigated in vivo, providing insights into the compound's effects in intact physiological systems. These studies have confirmed the NK-2 receptor antagonist activity of Men 10376 in living animals and have explored its potential physiological impacts .
Research has demonstrated that Men 10376, at doses of 1 and 3 μmol/kg, effectively antagonizes increases in bladder motility produced by NK-2 receptor agonists in rats . This finding suggests a potential role for NK-2 receptor antagonists in modulating urinary bladder function and points to possible therapeutic applications in conditions characterized by bladder hyperactivity.
While the in vivo studies with Men 10376 are less extensive than those conducted with some non-peptide NK-2 antagonists, the available evidence confirms that the compound's receptor selectivity and antagonistic properties observed in vitro translate to measurable physiological effects in intact animal models . These studies provide a foundation for understanding the potential biological significance of NK-2 receptor antagonism and establish Men 10376 as a valuable tool for investigating tachykinin system function in vivo.
The combined results from in vitro and in vivo studies with Men 10376 have contributed significantly to our understanding of neurokinin receptor pharmacology and have helped to establish the importance of selective receptor antagonists as both research tools and potential therapeutic agents.
Comparative Analysis with Other NK-2 Antagonists
Comparison with Non-Peptide Antagonists
Comparative studies have provided valuable insights into the relative pharmacological properties of Men 10376 compared to structurally distinct NK-2 receptor antagonists. Particularly informative have been direct comparisons with non-peptide antagonists such as SR 48968 and SR 144190, which target the same receptor system but differ substantially in chemical structure and properties .
In a comprehensive evaluation of antagonist potency in guinea pig respiratory tissues, Men 10376 consistently demonstrated lower blockade of neurokinin A-induced contractions compared to the non-peptide antagonists . This difference in potency was quantified using pA2 values, which provide a standardized measure of antagonist potency across different compounds. The following table summarizes the comparative pA2 values of Men 10376 and other NK-2 antagonists in different regions of the guinea pig respiratory tract:
Antagonist | Upper Trachea | Middle Trachea | Lower Trachea | Bronchi |
---|---|---|---|---|
SR 48968 | 8.464 | 8.387 | 8.256 | 9.201 |
SR 144190 | 8.061 | 8.331 | 7.669 | 9.787 |
MEN 10376 | 7.228 | 6.606 | 6.13 | 8.016 |
As evident from this data, the peptide antagonist Men 10376 exhibited lower pA2 values compared to the non-peptide antagonists SR 48968 and SR 144190 across all four regions of the respiratory tract examined . This consistent pattern suggests inherent differences in the binding properties or receptor interactions between peptide and non-peptide NK-2 receptor antagonists.
The observed differences in potency may reflect several factors, including differences in receptor binding kinetics, conformational flexibility, or tissue penetration properties between peptide and non-peptide antagonists. Additionally, the distinct chemical structures of these compounds may lead to different patterns of interaction with receptor binding sites, resulting in varying degrees of antagonistic efficacy.
Tissue-Specific Efficacy Patterns
An important finding from comparative studies is that the relative efficacy of Men 10376 compared to other NK-2 antagonists varies across different tissue regions . This variation suggests complex interactions between antagonist properties and tissue-specific factors that influence receptor pharmacology.
In the upper tracheal region, Men 10376 at a concentration of 10^-5 M failed to cause significant blockade of contractile responses to neurokinin A, whereas both non-peptide antagonists produced significant inhibition at this concentration . In contrast, in the bronchial region, all three antagonists (Men 10376, SR 144190, and SR 48968) at 10^-5 M caused significant blockade of contractile responses compared to control group responses, although the degree of blockade still differed among compounds.
These tissue-specific patterns of efficacy may reflect regional variations in receptor density, receptor coupling mechanisms, or tissue barriers to drug penetration . Such findings highlight the importance of considering tissue-specific factors when evaluating the potential applications of NK-2 receptor antagonists and suggest that different antagonist classes may be preferentially effective in specific physiological contexts.
The comparative analysis of Men 10376 with other NK-2 antagonists provides valuable insights into structure-activity relationships and helps to define the relative advantages and limitations of peptide versus non-peptide antagonists for different experimental or potential therapeutic applications. These comparisons also contribute to a more comprehensive understanding of the pharmacological diversity within the neurokinin receptor system.
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